Rosiptor Requires the SHIP1 C2 Domain for Enzymatic Activation, Distinguishing it from K306-Class Agonists
Rosiptor's ability to activate the SHIP1 phosphatase is dependent on the presence of the enzyme's C2 domain. At a concentration of 100 μM, Rosiptor increases native SHIP1 activity by 28% but exhibits no detectable effect on the SHIP1δC2 (C2 domain-deleted) enzyme variant [1]. In contrast, the more recently developed, high-potency SHIP1 agonist K306 (EC50 119 nM) does not require the C2 domain for its activity [2]. This indicates that Rosiptor and K306 likely activate SHIP1 via distinct allosteric mechanisms.
| Evidence Dimension | C2 domain dependency for SHIP1 activation |
|---|---|
| Target Compound Data | 28% increase in native SHIP1 activity; 0% increase on SHIP1δC2 variant (at 100 μM) |
| Comparator Or Baseline | K306 (another SHIP1 agonist) is reported to activate SHIP1 independently of its C2 domain [2]. |
| Quantified Difference | Mechanistic divergence: Rosiptor's activation is C2-dependent; K306's is C2-independent. |
| Conditions | In vitro enzymatic assay (malachite green assay) using recombinant native SHIP1 and SHIP1δC2 enzyme variants with 100 μM PI(3,4,5)P3-diC8 substrate. |
Why This Matters
For research focused on the structural biology of SHIP1 or the development of allosteric modulators, Rosiptor's C2-domain dependency provides a distinct pharmacological tool to probe a specific activation mechanism that is not shared by all agonists in the class.
- [1] Stenton GR, et al. Characterization of AQX-1125, a small-molecule SHIP1 activator: Part 1. Effects on inflammatory cell activation and chemotaxis in vitro and pharmacokinetic characterization in vivo. Br J Pharmacol. 2013;168(6):1506-1518. View Source
- [2] Kerr WG, et al. Discovery of a novel SHIP1 agonist that promotes degradation of lipid-laden phagocytic cargo by microglia. iScience. 2022;25(3):103856. View Source
